molecular formula C11H5N3O4 B8810000 2-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]propanedinitrile

2-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]propanedinitrile

Cat. No. B8810000
M. Wt: 243.17 g/mol
InChI Key: SRYYXVFONUYVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
USRE038761E1

Procedure details

1 g (5.1 mmol) 3,4-Methylenedioxy-6-nitrobenzaldehyde, 0.4 g (6 mmol) malononitrile and 0.2 g β-alanine in 30 ml ethanol were stirred 16 hours at room temperature, 50 ml H2O was added and the reaction mixture was filtered, giving 1 g (80% yield) of a bright yellow solid, m.p. 104° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:11][C:10]2[CH:9]=[C:8]([N+:12]([O-:14])=[O:13])[C:5]([CH:6]=O)=[CH:4][C:3]=2[O:2]1.[C:15](#[N:19])[CH2:16][C:17]#[N:18].NCCC(O)=O.O>C(O)C>[CH2:1]1[O:11][C:10]2[CH:9]=[C:8]([N+:12]([O-:14])=[O:13])[C:5]([CH:6]=[C:16]([C:15]#[N:19])[C:17]#[N:18])=[CH:4][C:3]=2[O:2]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1OC=2C=C(C=O)C(=CC2O1)[N+](=O)[O-]
Name
Quantity
0.4 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
0.2 g
Type
reactant
Smiles
NCCC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(C=C(C#N)C#N)C(=CC2O1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.